molecular formula C15H18N4O2 B11711525 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-(4-hydroxyphenyl)methylideneamino]propanamide

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-(4-hydroxyphenyl)methylideneamino]propanamide

Cat. No.: B11711525
M. Wt: 286.33 g/mol
InChI Key: VIFXIEVUAGSVFB-SXGWCWSVSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-(4-hydroxyphenyl)methylideneamino]propanamide is a complex organic compound that features a pyrazole ring and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-(4-hydroxyphenyl)methylideneamino]propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-(4-hydroxyphenyl)methylideneamino]propanamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-(4-hydroxyphenyl)methylideneamino]propanamide lies in its combination of a pyrazole ring and a hydroxyphenyl group. This structure allows for diverse chemical reactions and potential biological activities, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C15H18N4O2

Molecular Weight

286.33 g/mol

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-(4-hydroxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C15H18N4O2/c1-10-14(11(2)18-17-10)7-8-15(21)19-16-9-12-3-5-13(20)6-4-12/h3-6,9,20H,7-8H2,1-2H3,(H,17,18)(H,19,21)/b16-9-

InChI Key

VIFXIEVUAGSVFB-SXGWCWSVSA-N

Isomeric SMILES

CC1=C(C(=NN1)C)CCC(=O)N/N=C\C2=CC=C(C=C2)O

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC=C(C=C2)O

Origin of Product

United States

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